1-(2-chloroethyl)-1-nitroso-3-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea
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Overview
Description
1-(2-Chloroethyl)-1-nitroso-3-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a nitroso group, a chloroethyl group, and a trihydroxy methoxyoxan ring, making it a subject of interest in chemical and pharmaceutical research.
Preparation Methods
The synthesis of 1-(2-chloroethyl)-1-nitroso-3-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea involves multiple steps, including the introduction of the chloroethyl and nitroso groups. The synthetic route typically starts with the preparation of the trihydroxy methoxyoxan ring, followed by the sequential addition of the chloroethyl and nitroso groups under controlled conditions. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. .
Scientific Research Applications
1-(2-Chloroethyl)-1-nitroso-3-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with cellular components, particularly through the formation of covalent bonds with nucleophilic sites in proteins and nucleic acids. The chloroethyl group is known to form cross-links with DNA, leading to cytotoxic effects. The nitroso group can generate reactive intermediates that further enhance its biological activity .
Comparison with Similar Compounds
Similar compounds include other nitrosoureas such as N,N’-bis(2-chloroethyl)-N-nitrosourea (BCNU) and N-(2-chloroethyl)-N’-cyclohexyl-N-nitrosourea (CCNU). Compared to these compounds, 1-(2-chloroethyl)-1-nitroso-3-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea has a unique trihydroxy methoxyoxan ring, which may confer distinct chemical and biological properties .
Conclusion
This compound is a compound of significant interest due to its complex structure and potential applications in various scientific fields. Its unique chemical properties and reactivity make it a valuable subject for ongoing research and development.
Properties
Molecular Formula |
C10H18ClN3O7 |
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Molecular Weight |
327.72 g/mol |
IUPAC Name |
1-(2-chloroethyl)-1-nitroso-3-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea |
InChI |
InChI=1S/C10H18ClN3O7/c1-20-9-8(17)7(16)6(15)5(21-9)4-12-10(18)14(13-19)3-2-11/h5-9,15-17H,2-4H2,1H3,(H,12,18)/t5-,6?,7-,8-,9?/m1/s1 |
InChI Key |
AHHFEZNOXOZZQA-CLPQPSQLSA-N |
Isomeric SMILES |
COC1[C@@H]([C@@H](C([C@H](O1)CNC(=O)N(CCCl)N=O)O)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)CNC(=O)N(CCCl)N=O)O)O)O |
Origin of Product |
United States |
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